Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

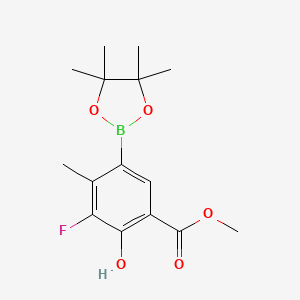

This compound belongs to the class of arylboronic esters, widely used as intermediates in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its structure features a benzoate core substituted with a fluorine atom (position 3), a hydroxyl group (position 2), a methyl group (position 4), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety (position 5). The presence of both electron-withdrawing (fluoro) and electron-donating (hydroxy, methyl) groups creates a unique electronic profile, influencing reactivity in coupling reactions and solubility in organic solvents. A 2021 study by Mei Wu et al. synthesized a related compound (methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) and analyzed its crystal structure via DFT, highlighting the planar geometry of the boronate ring and its stability under ambient conditions .

Properties

Molecular Formula |

C15H20BFO5 |

|---|---|

Molecular Weight |

310.13 g/mol |

IUPAC Name |

methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C15H20BFO5/c1-8-10(16-21-14(2,3)15(4,5)22-16)7-9(13(19)20-6)12(18)11(8)17/h7,18H,1-6H3 |

InChI Key |

REZIEPMRJRYDBB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C)F)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps :

Nitration: The starting material, a methyl benzoate derivative, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Bromination: The amine group is converted to a bromo group.

Substitution: The bromo group is substituted with a boronic ester group using a palladium-catalyzed Suzuki coupling reaction.

These steps are carried out under specific conditions, such as controlled temperatures and the use of appropriate solvents and catalysts, to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including :

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) and ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .

Scientific Research Applications

Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research :

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.

Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, including enzyme inhibitors and anticancer agents.

Material Science: It is used in the development of new materials with specific electronic and optical properties.

Biological Research: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets . For example, in medicinal chemistry, the boronic ester group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the design of protease inhibitors and other enzyme-targeting drugs .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinctions are summarized below:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the analog from enhances electrophilicity at the boronate, accelerating coupling with electron-rich aryl halides. In contrast, the target compound’s hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents but requiring protection during reactions .

- Boronates in Ortho Positions: Analogs with boronate groups in ortho positions (e.g., ) exhibit lower thermal stability due to strain, whereas the target compound’s para-substituted boronate minimizes steric clash .

Research Findings and Data

Crystallographic and Computational Studies

- The target compound’s analog (methyl 3-fluoro-5-boronated benzoate) crystallizes in a monoclinic system with a planar boronate ring, as confirmed by DFT calculations .

- The trifluoromethyl analog exhibits a 15% higher coupling yield than the target compound in reactions with chlorobenzene derivatives, attributed to its stronger EWG effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.